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Compound Name: 2-Hydroxy-5-phenylbenzaldehyde

Cat. No.: B1337557

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for 2-
Hydroxy-5-phenylbenzaldehyde, a biphenyl derivative of salicylaldehyde. Due to a lack of
readily available experimental spectra for this specific compound, this document presents a
comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Ultraviolet-Visible (UV-Vis) spectroscopic data. These predictions are derived from a
comparative analysis of structurally analogous compounds, including 2-hydroxybenzaldehyde,
biphenyl, 4-phenylphenol, and 2-hydroxy-5-methylbenzaldehyde. This guide also outlines
standardized experimental protocols for acquiring such spectra and includes a visual
representation of a general spectroscopic analysis workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Hydroxy-5-
phenylbenzaldehyde. These values are estimations based on the known spectral
characteristics of structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 2-Hydroxy-5-phenylbenzaldehyde
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~11.0 S 1H -OH
~9.9 S 1H -CHO
~7.8 d 1H H-6
~7.7 dd 1H H-4
~7.6 m 2H H-2', H-6'
~7.4 m 2H H-3', H-5'
~7.3 m 1H H-4'
~7.1 d 1H H-3

Solvent: CDCIz or DMSO-ds

Table 2: Predicted 13C NMR Data for 2-Hydroxy-5-phenylbenzaldehyde
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Chemical Shift (6, ppm) Assignment
~192 C=0 (aldehyde)
~160 C-2 (C-OH)
~140 c-1

~138 C-5

~135 C-4

~130 C-6

~129 Cc-2', C-6'
~128 C-3, C-%
~127 Cc-4

~122 C-1

~118 C-3

Solvent: CDCIz or DMSO-ds

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Hydroxy-5-phenylbenzaldehyde
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Wavenumber (cm~?) Intensity Assignment
3200-3400 Broad O-H stretch (phenolic)
3030-3100 Medium C-H stretch (aromatic)
~2850, ~2750 Medium C-H stretch (aldehyde)
~1650 Strong C=0 stretch (aldehyde)
1580-1600 Medium-Strong C=C stretch (aromatic)
~1480 Medium C=C stretch (aromatic)
~1280 Strong C-O stretch (phenol)
750-850 Strong C-H out-of-plane bend

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima for 2-Hydroxy-5-phenylbenzaldehyde

Molar Absorptivity

Amax (nm) (©) Solvent Transition
€

~210 High Ethanol/Methanol - T

~260 Medium Ethanol/Methanol - T

~330 Low Ethanol/Methanol n - 1*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a
suitable deuterated solvent (e.g., CDCIs or DMSO-de) in a clean, dry NMR tube.

e Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

© 2025 BenchChem. All rights reserved.

4/8 Tech Support


https://www.benchchem.com/product/b1337557?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 1H NMR Acquisition: Acquire the spectrum with a spectral width of approximately 16 ppm, a
relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to
achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the spectrum with a spectral width of around 240 ppm, a
relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or
more) due to the low natural abundance of 13C.

o Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier
transform. Reference the spectra to the residual solvent peak or an internal standard (e.g.,
TMS).

IR Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium
bromide (KBr) using an agate mortar and pestle.

o Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and record the sample spectrum.

o Typically, spectra are collected over a range of 4000-400 cm~1! with a resolution of 4 cm~1.
Co-adding 16-32 scans is common to improve the signal-to-noise ratio.

UV-Vis Spectroscopy

e Sample Preparation:

o Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or
methanol) of a known concentration (e.g., 1 mg/mL).
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o Prepare a dilute solution from the stock solution to obtain an absorbance reading between
0.1 and 1.0.

e Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.
o Data Acquisition:

o Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline
spectrum.

o Fill a second quartz cuvette with the sample solution.
o Scan the sample over a wavelength range of approximately 200-600 nm.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-5-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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